molecular formula C30H48O2 B12815978 3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-Hexamethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysen-1-yl)propanoic acid

3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-Hexamethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysen-1-yl)propanoic acid

Cat. No.: B12815978
M. Wt: 440.7 g/mol
InChI Key: RPPYCVULPFKBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

3-(1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPYCVULPFKBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Roburic acid can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the extraction of roburic acid from natural sources such as oak galls and Gentiana macrophylla . The extraction process typically involves the use of organic solvents like methanol and chloroform to isolate the compound .

Industrial Production Methods

Industrial production of roburic acid involves large-scale extraction and purification processes. The separation and purification method for roburic acid monomer includes techniques such as solid-phase extraction and gas chromatography-mass spectrometry . These methods ensure high purity and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Roburic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of roburic acid. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Pharmacological Research

Preliminary studies suggest that compounds with similar structures exhibit various pharmacological properties. Research is ongoing to elucidate the specific mechanisms of action and therapeutic potential of 3-((1S,...)) propanoic acid. Potential applications include:

  • Anticancer Activity : Investigations into the compound's ability to inhibit tumor growth.
  • Anti-inflammatory Properties : Studies focusing on its effects on inflammatory pathways.

Synthetic Organic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for:

  • Synthetic Pathways : Various methods can be employed to synthesize derivatives with tailored properties.

Biochemical Interactions

Research into the interaction of 3-((1S,...)) propanoic acid with biological targets is crucial for understanding its therapeutic applications. Key areas include:

  • Binding Affinity Studies : Evaluating how the compound interacts with receptors and enzymes.

Case Study 1: Anticancer Activity

A study investigating similar hexamethylated compounds showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved modulation of signaling pathways related to cell growth and apoptosis.

Case Study 2: Anti-inflammatory Effects

Research indicated that derivatives of propanoic acid exhibited significant anti-inflammatory activity by downregulating pro-inflammatory cytokines in cellular models.

Mechanism of Action

Roburic acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Roburic acid can be compared with other similar tetracyclic triterpenoids, such as:

  • Ursolic acid
  • Betulinic acid
  • Oleanolic acid
  • Fomitopinic acid A
  • Fomitoside E

Uniqueness

Roburic acid is unique due to its specific molecular structure and its ability to inhibit both COX-1 and COX-2 enzymes effectively. Additionally, its role in inhibiting the NF-κB signaling pathway sets it apart from other similar compounds .

Biological Activity

The compound 3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-Hexamethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysen-1-yl)propanoic acid , commonly referred to in the literature as Roburic Acid (CAS Number: 6812-81-3), has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

Roburic Acid is a tetracyclic triterpenoid derived from the plant Gentiana macrophylla. Its complex structure includes multiple methyl groups and a propanoic acid moiety. The molecular formula is C30H48O2C_{30}H_{48}O_{2}, with a molecular weight of approximately 440.701 g/mol. Key physical properties include:

PropertyValue
Density1.0 ± 0.1 g/cm³
Boiling Point528.5 ± 49.0 °C
Flash Point424.9 ± 25.0 °C
LogP11.09

Anti-inflammatory Properties

Roburic Acid has been identified as an inhibitor of cyclooxygenase (COX) enzymes. Specifically:

  • COX-1 Inhibition : IC50 = 5 μM
  • COX-2 Inhibition : IC50 = 9 μM

These findings suggest that Roburic Acid may possess anti-inflammatory properties by modulating prostaglandin synthesis through COX inhibition .

Antioxidant Activity

Research indicates that compounds similar to Roburic Acid exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage to cells and tissues .

Antitumor Activity

Preliminary studies have suggested potential anticancer properties of Roburic Acid. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance:

  • Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), A549 (lung carcinoma).
  • Mechanism : Induction of apoptosis and G2/M cell-cycle arrest.

Study 1: COX Inhibition

In a study conducted by Cao et al., Roburic Acid was isolated from Gentiana macrophylla and tested for its COX inhibitory activity. The results demonstrated significant inhibition of both COX-1 and COX-2 enzymes at micromolar concentrations .

Study 2: Antioxidant Evaluation

A comparative study on various triterpenoids indicated that Roburic Acid exhibited potent antioxidant activity in vitro. The study utilized DPPH radical scavenging assays to quantify the antioxidant potential .

Study 3: Antitumor Activity

In vitro tests on synthesized derivatives of Roburic Acid revealed promising results against cancer cell lines. Notably, one derivative showed a high degree of antiproliferative activity with an IC50 value significantly lower than that of standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-...propanoic acid, and how are intermediates purified?

  • Methodology : Use multi-step organic synthesis, starting with functionalization of the triterpenoid core. For example, amidation or esterification reactions (as in ) can introduce the propanoic acid moiety. Purification often involves column chromatography, recrystallization, or HPLC, followed by structural validation via 1H^1H-NMR and mass spectrometry (MS) .
  • Challenges : Steric hindrance from the hexadecahydrochrysene skeleton may require tailored reaction conditions (e.g., high-pressure catalysis).

Q. How is the stereochemical configuration of the compound confirmed experimentally?

  • Methodology : Combine X-ray crystallography (for solid-state confirmation) with 1H^1H-NMR coupling constants and NOE (Nuclear Overhauser Effect) spectroscopy to resolve spatial arrangements. Computational methods like density functional theory (DFT) can predict NMR shifts for comparison .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Use time-resolved fluorescence energy transfer (TR-FRET) assays (as in ) to study interactions with protein targets. Cell viability assays (e.g., MTT or ATP luminescence) in cancer cell lines (e.g., MDA-MB-231) can assess cytotoxicity. Dose-response curves and IC50_{50} calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments or activity data?

  • Methodology : Apply quantum chemical calculations (e.g., reaction path searches) to predict stereoisomer stability and reactivity. Molecular docking (e.g., AutoDock Vina) can correlate structural variations with observed biological activity discrepancies. Integrate experimental data into AI-driven platforms (e.g., COMSOL Multiphysics) for iterative refinement .

Q. What strategies mitigate instability of the compound in aqueous or oxidative environments?

  • Methodology : Conduct surface adsorption studies (as in ) to evaluate interactions with silica or polymer matrices. Formulate the compound in lipid-based nanoparticles or cyclodextrin complexes to enhance solubility and stability. Accelerated stability testing (40°C/75% RH) with HPLC monitoring tracks degradation products .

Q. How are advanced separation techniques (e.g., membrane technologies) applied to isolate enantiomers or impurities?

  • Methodology : Use chiral stationary phases in HPLC (e.g., polysaccharide-based columns) for enantiomer separation. Membrane filtration (e.g., nanofiltration) can remove low-molecular-weight impurities. Validate purity (>99%) via LC-MS and compare against pharmacopeial impurity standards (e.g., ) .

Q. What experimental designs address conflicting data in target engagement studies?

  • Methodology : Implement factorial design (as in ) to test variables like pH, temperature, and co-solvents. Use orthogonal assays (e.g., SPR for binding kinetics alongside TR-FRET) to cross-validate results. Statistical tools (ANOVA, PCA) identify confounding factors .

Q. How can AI-driven platforms optimize reaction conditions for scaled-up synthesis?

  • Methodology : Train machine learning models on historical reaction data (yields, solvents, catalysts) to predict optimal conditions. Autonomous laboratories ( ) enable real-time adjustments via robotic synthesis and inline analytics (e.g., Raman spectroscopy). Feedback loops between simulations and experiments refine pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.